N-(4-acetylphenyl)pentanamide

Description

N-(4-methoxyphenyl)pentanamide (N4MP) is a simplified derivative of albendazole, a widely used anthelmintic drug. Synthesized via molecular simplification of albendazole, N4MP retains key pharmacophoric groups while optimizing physicochemical properties. It is prepared by reacting 4-anisidine (4-methoxyaniline) with pentanoic acid, yielding a compound with a methoxy-substituted aromatic ring and a pentanamide side chain .

N4MP demonstrates potent anthelmintic activity against Toxocara canis (a parasitic roundworm), with time- and concentration-dependent effects on larval motility and viability . Notably, it exhibits significantly lower cytotoxicity to human and animal cell lines compared to albendazole, making it a promising candidate for further development .

Properties

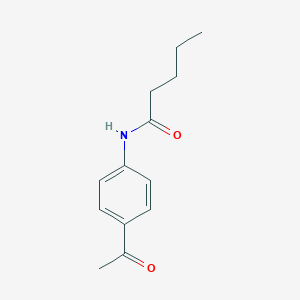

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

N-(4-acetylphenyl)pentanamide |

InChI |

InChI=1S/C13H17NO2/c1-3-4-5-13(16)14-12-8-6-11(7-9-12)10(2)15/h6-9H,3-5H2,1-2H3,(H,14,16) |

InChI Key |

XQGITCBACADSMD-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C(=O)C |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Albendazole

Albendazole, a benzimidazole carbamate, is the parent compound of N4MP. Both compounds share antiparasitic activity, but key differences include:

N4MP retains albendazole’s efficacy but improves pharmacokinetic and safety profiles. For example, N4MP adheres to drug-likeness filters (Lipinski, Ghose, Veber) without violating the "rule of five," whereas albendazole has marginal compliance .

Other Structural Derivatives

- N-(4-Acetylphenyl)butanamide (CAS 324580-52-1): A structurally related compound with an acetyl group instead of methoxy and a shorter butanamide chain. Limited data exist, but its hydrophobicity (logP: ~2.8) and molecular weight (205.26 g/mol) suggest reduced solubility compared to N4MP .

Sulfonamide Derivatives (e.g., N4-Valeroylsulfathiazole) :

These compounds, such as N4-valeroylsulfathiazole, incorporate sulfonamide groups for antibacterial activity. Unlike N4MP, they lack direct anthelmintic properties but share similar synthetic routes (e.g., amide coupling) .

Pharmacokinetic and Drug-Likeness Comparison

| Parameter | Albendazole | N4MP |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 75 Ų | 46 Ų |

| GI Absorption | Low | High |

| CYP Inhibition | Yes | Yes |

| PAINS Alerts | None | None |

| Synthetic Accessibility | Complex | Simple |

N4MP’s lower TPSA and higher gastrointestinal (GI) absorption enhance its oral bioavailability compared to albendazole . Both compounds are CYP inhibitors, necessitating caution in drug-drug interactions.

Research Findings and Implications

- Anthelmintic Mechanism : While albendazole targets β-tubulin in parasites, N4MP’s mechanism remains uncharacterized but may involve similar pathways .

- Toxicity Profile : N4MP’s low cytotoxicity (<10% cell viability loss at therapeutic doses) contrasts with albendazole’s significant toxicity .

- Synthetic Advantages : N4MP’s streamlined synthesis (69% yield, 99% purity) and lower complexity make it cost-effective for large-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.